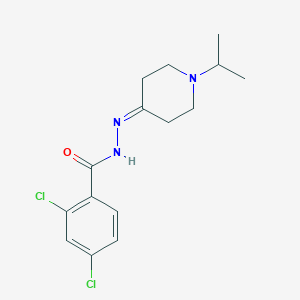![molecular formula C18H19N3O6S B449460 ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B449460.png)
ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-[(morpholin-4-yl)methyl]thiophene-3-carboxylate: Another thiophene derivative with similar functional groups.
Thiophene-based analogs: These compounds share the thiophene ring structure and exhibit various biological activities.
Uniqueness
ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H19N3O6S |
|---|---|
Molekulargewicht |
405.4g/mol |
IUPAC-Name |
ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H19N3O6S/c1-5-27-18(24)13-10(2)14(17(23)20(3)4)28-16(13)19-15(22)11-7-6-8-12(9-11)21(25)26/h6-9H,5H2,1-4H3,(H,19,22) |
InChI-Schlüssel |
NXZUGENOOSSOBC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B449380.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]butanohydrazide](/img/structure/B449381.png)
![N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449383.png)
![N-{4-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449386.png)
![ethyl (4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B449388.png)
![N-(4-{N-[hydroxy(diphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B449389.png)
![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449390.png)
![2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE](/img/structure/B449392.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-ethoxyanilino)butanohydrazide](/img/structure/B449394.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]heptanehydrazide](/img/structure/B449395.png)
![2-(2,4-dimethylanilino)-N'-[1-(2-naphthyl)ethylidene]propanohydrazide](/img/structure/B449396.png)
![N-{3-[(1Z)-1-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B449398.png)

![ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE](/img/structure/B449401.png)
